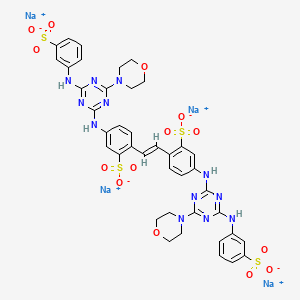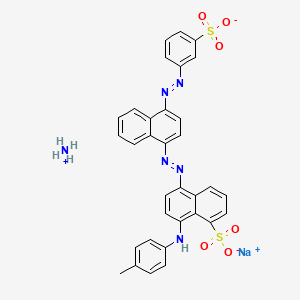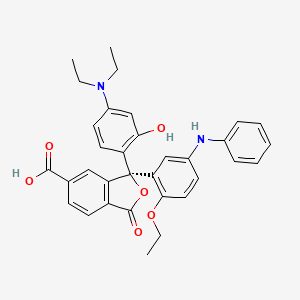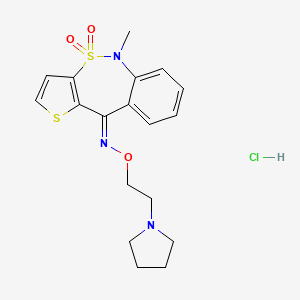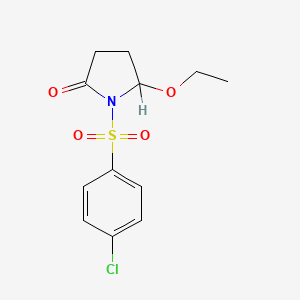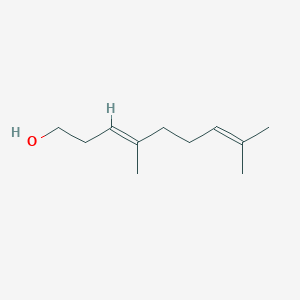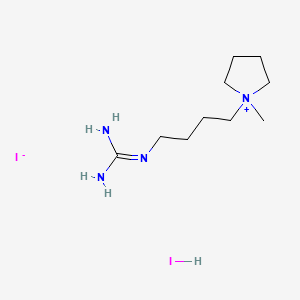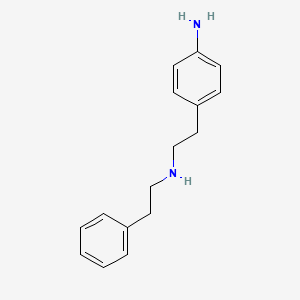![molecular formula C20H20N2O4S2 B12724338 N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide CAS No. 3567-09-7](/img/structure/B12724338.png)
N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide is an organic compound belonging to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide typically involves the reaction of 2-amino-4,5-dimethylbenzenesulfonamide with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency of the production process by minimizing human error and ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Wirkmechanismus
The mechanism of action of N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonamide
- N-phenylbenzenesulfonamide
- N-butylbenzenesulfonamide
Uniqueness
N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide is unique due to the presence of both benzenesulfonamido and dimethylphenyl groups, which confer distinct chemical and biological properties. This compound has shown higher selectivity and potency in enzyme inhibition compared to its analogs .
Eigenschaften
CAS-Nummer |
3567-09-7 |
|---|---|
Molekularformel |
C20H20N2O4S2 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H20N2O4S2/c1-15-13-19(21-27(23,24)17-9-5-3-6-10-17)20(14-16(15)2)22-28(25,26)18-11-7-4-8-12-18/h3-14,21-22H,1-2H3 |
InChI-Schlüssel |
GLLJEXIFFRQOQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)NS(=O)(=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


